1-Decanol-D2

Description

BenchChem offers high-quality 1-Decanol-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

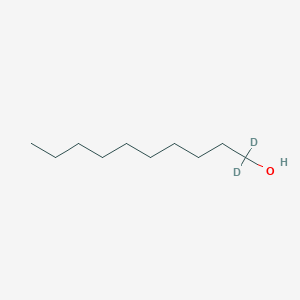

1,1-dideuteriodecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-KBMKNGFXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Decanol-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanol-D2, a deuterated form of the straight-chain fatty alcohol 1-decanol, serves as a valuable tool in a multitude of research applications. Its isotopic labeling, with two deuterium atoms replacing hydrogen at the C-1 position, allows for detailed investigation into reaction mechanisms, metabolic pathways, and molecular interactions. This guide provides a comprehensive overview of the core chemical properties and structural aspects of 1-Decanol-D2, intended to support its application in advanced research and development.

Chemical and Physical Properties

The substitution of protium with deuterium at the C-1 position results in a slight increase in the molecular weight of 1-Decanol-D2 compared to its non-deuterated analog. This isotopic difference also subtly influences its physical properties, such as boiling point and density. A comparative summary of these properties is presented below.

| Property | 1-Decanol-D2 | 1-Decanol |

| Molecular Formula | C₁₀H₂₀D₂O | C₁₀H₂₂O |

| Molecular Weight | 160.30 g/mol | 158.28 g/mol [1] |

| CAS Number | 42006-99-5 | 112-30-1[1] |

| Boiling Point | ~227.8 ± 3.0 °C | 232.9 °C[2] |

| Melting Point | Not available | 6.4 °C[2] |

| Density | ~0.8 ± 0.1 g/cm³ (at 20°C) | 0.829 g/mL (at 25°C) |

| Solubility | Insoluble in water | Insoluble in water[3] |

Molecular Structure

The fundamental structure of 1-Decanol-D2 consists of a ten-carbon aliphatic chain with a primary alcohol functional group at one terminus. The key structural feature is the presence of two deuterium atoms bonded to the first carbon atom (C-1), adjacent to the hydroxyl group.

Structure:

Experimental Protocols

The synthesis and characterization of 1-Decanol-D2 involve standard organic chemistry and analytical techniques. The following sections outline the general methodologies employed.

Synthesis: Reduction of a Deuterated Precursor

A common and effective method for the synthesis of 1-Decanol-D2 is the controlled reduction of a deuterated precursor, such as decanoic acid-d₂. This approach ensures the specific placement of the deuterium atoms at the C-1 position.

Reaction Scheme: Decanoic acid-d₂ is treated with a powerful reducing agent, typically lithium aluminum deuteride (LiAlD₄) or lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The use of LiAlD₄ would result in the incorporation of an additional deuterium atom on the oxygen, which would readily exchange with protons from any protic source during workup. Therefore, using LiAlH₄ with decanoic acid-d₂ is a more direct route to 1,1-dideuterio-1-decanol.

General Procedure:

-

Decanoic acid-d₂ is dissolved in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of lithium aluminum hydride in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with an ether solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude 1-Decanol-D2 can be purified by distillation or column chromatography to yield the final product.

Characterization

The successful synthesis and isotopic purity of 1-Decanol-D2 are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the decanol backbone. A key indicator of successful deuteration is the significant reduction or complete absence of the signal corresponding to the C-1 methylene protons, which would typically appear as a triplet in the spectrum of 1-decanol.

-

²H NMR (Deuterium NMR): This technique provides direct evidence of deuterium incorporation. A signal in the ²H NMR spectrum at the chemical shift corresponding to the C-1 position confirms the presence and location of the deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show the ten carbon signals of the decanol chain. The signal for the C-1 carbon will exhibit a characteristic splitting pattern (a triplet of triplets in the proton-decoupled spectrum) due to coupling with the two deuterium atoms (spin I=1). The chemical shift of the C-1 carbon may also be slightly shifted upfield compared to the non-deuterated analog.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Decanol-D2 provides clear evidence of deuteration. The most significant feature is the appearance of new absorption bands in the region of approximately 2100-2200 cm⁻¹, which correspond to the C-D stretching vibrations.[4] These bands are absent in the spectrum of 1-decanol. The characteristic broad O-H stretching band (around 3200-3600 cm⁻¹) and the C-H stretching bands (around 2850-3000 cm⁻¹) will still be present.[4]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and confirming the isotopic enrichment of 1-Decanol-D2. The molecular ion peak (M⁺) in the mass spectrum will appear at m/z 160.3, corresponding to the molecular weight of the dideuterated compound. The isotopic distribution of this peak can be analyzed to determine the percentage of deuteration. Gas chromatography-mass spectrometry (GC-MS) is often employed to separate the deuterated alcohol from any residual non-deuterated starting material or byproducts before mass analysis.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 1-Decanol-D2.

Caption: Workflow for the synthesis of 1-Decanol-D2.

Caption: Workflow for the characterization of 1-Decanol-D2.

Conclusion

1-Decanol-D2 is a well-defined, isotopically labeled compound with distinct, albeit subtly different, chemical and physical properties compared to its non-deuterated counterpart. Its synthesis is readily achievable through established chemical reductions, and its structure and isotopic purity can be rigorously confirmed by a suite of standard spectroscopic techniques. This guide provides the foundational technical information required for the confident application of 1-Decanol-D2 in sophisticated research environments, particularly in the fields of drug development, metabolic studies, and mechanistic chemistry.

References

Physical Characteristics of Deuterated 1-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated 1-decanol, a molecule of increasing interest in pharmaceutical and materials science research. Due to the kinetic isotope effect, the substitution of protium with deuterium can significantly alter the metabolic pathways and stability of molecules, making deuterated compounds valuable tools in drug development and mechanistic studies. This document summarizes the known physical properties of 1-decanol and provides estimations for its fully deuterated analogue (1-decanol-d22), alongside detailed experimental protocols for their determination.

Core Physical Properties

The replacement of hydrogen with deuterium atoms in 1-decanol is expected to have a measurable impact on its physical properties. This is primarily due to the greater mass of deuterium, which leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This, in turn, affects the strength of intermolecular forces, such as van der Waals interactions and hydrogen bonding. Generally, deuteration leads to a slight increase in boiling point, melting point, and density.

Data Presentation

The following tables summarize the available quantitative data for 1-decanol and provide estimated values for fully deuterated 1-decanol (1-decanol-d22). The estimations for the deuterated species are based on the general principles of isotope effects on the physical properties of organic compounds and should be confirmed experimentally.

Table 1: Boiling and Melting Points

| Compound | Boiling Point (°C) | Melting Point (°C) |

| 1-Decanol | 231[1][2][3][4] | 5-7[1][2][3] |

| 1-Decanol-d22 | Estimated: >231 | Estimated: >7 |

Table 2: Density and Refractive Index

| Compound | Density (g/cm³ at 25°C) | Refractive Index (n20/D) |

| 1-Decanol | 0.829[1][2][3] | 1.437[2] |

| 1-Decanol-d22 | Estimated: >0.829 | Estimated: ~1.437 |

Note: The refractive index is primarily dependent on the electronic structure of the molecule, which is not significantly altered by isotopic substitution. Therefore, the refractive index of deuterated 1-decanol is expected to be very similar to that of its non-deuterated counterpart.

Experimental Protocols

Accurate determination of the physical properties of deuterated 1-decanol is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. This consists of a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: A small volume of the deuterated 1-decanol is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle or an oil bath.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the liquid is boiling and a steady stream of distillate is collected, with the thermometer bulb fully immersed in the vapor phase.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of the solid (if deuterated 1-decanol is solid at room temperature) is finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder and a magnifying lens for observation.

-

Heating: The capillary tube is placed in the heating block, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer (a small, calibrated glass flask) and an analytical balance are required.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

Mass of Pycnometer with Sample: The pycnometer is filled with deuterated 1-decanol, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water of a known temperature. Its mass is determined.

-

Calculation: The density of the deuterated 1-decanol is calculated using the following formula: Density = (Mass of sample / Mass of water) x Density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the deuterated 1-decanol are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the physical characteristics of deuterated 1-decanol.

References

A Technical Guide to 1-Decanol-D2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Decanol-D2, a deuterated form of the long-chain fatty alcohol, 1-decanol. It details its physicochemical properties, synthesis, and key applications as an internal standard in analytical chemistry and as a tool for studying biological systems. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Core Properties of 1-Decanol-D2

1-Decanol-D2, also known as decyl alcohol-d2, is a valuable tool in scientific research due to the presence of two deuterium atoms, which replace hydrogen atoms. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, 1-decanol, without significantly altering its chemical properties. This characteristic is fundamental to its primary applications.

Quantitative Data Summary

The key quantitative data for 1-Decanol-D2 and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | 1-Decanol-D2 | 1-Decanol |

| CAS Number | 42006-99-5 | 112-30-1[1] |

| Molecular Formula | C₁₀H₂₀D₂O | C₁₀H₂₂O[1][2] |

| Molecular Weight | 160.29 g/mol | 158.28 g/mol [2] |

| Appearance | Colorless viscous liquid | Clear colorless liquid with a sweet, fat-like odor[2] |

| Solubility in Water | Insoluble | Insoluble[2] |

Key Applications and Experimental Protocols

The primary utility of 1-Decanol-D2 lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Isotope Dilution Mass Spectrometry

1-Decanol-D2 is an excellent internal standard for the precise quantification of 1-decanol in various complex matrices, such as biological fluids and environmental samples, using gas chromatography-mass spectrometry (GC-MS). The principle of isotope dilution analysis relies on the near-identical chemical behavior of the deuterated and non-deuterated compounds, which ensures they experience similar extraction efficiencies and ionization responses.

This protocol provides a general framework for the determination of 1-decanol in a plasma matrix.

1. Sample Preparation:

-

To 100 µL of plasma sample, add a known amount of 1-Decanol-D2 solution (e.g., 10 µL of a 10 µg/mL solution in methanol) as the internal standard.

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate or hexane), vortexing for 1 minute, and centrifuging to separate the layers.

-

Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 50 µL) of the appropriate solvent for GC injection.

2. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for alcohol analysis (e.g., a wax or a low- to mid-polarity column).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Oven Program: Implement a temperature gradient to ensure separation of 1-decanol from other matrix components.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect the specific molecular ions or characteristic fragment ions of both 1-decanol and 1-Decanol-D2.

3. Quantification:

-

The concentration of 1-decanol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-decanol and a constant concentration of 1-Decanol-D2.

Synthesis of 1-Decanol-D2

1-Decanol-D2 is typically synthesized via the reduction of a deuterated precursor. A common method involves the reduction of decanoic acid-d₂ using a powerful deuterated reducing agent.

1. Reaction Setup:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve decanoic acid in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution in an ice bath.

2. Reduction:

-

Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same anhydrous solvent to the decanoic acid solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

3. Quenching and Work-up:

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with the ether solvent.

-

Collect the organic filtrate, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to yield the crude 1,1-dideuterio-1-decanol.

4. Purification and Characterization:

-

Purify the crude product by distillation or column chromatography.

-

Confirm the structure and isotopic purity using techniques such as ²H NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Role in Studying Biological Systems

While 1-Decanol-D2 does not have its own signaling pathway, it serves as a valuable tool for studying the effects of long-chain alcohols on biological membranes. The interaction of alcohols with the lipid bilayer can alter membrane fluidity and permeability, which can, in turn, influence the function of membrane-bound proteins involved in signaling pathways. Molecular dynamics simulations and experimental studies have shown that 1-decanol can insert into the lipid bilayer.

The hydrophobic alkyl chain of 1-decanol aligns with the fatty acid tails of the phospholipids, while the hydroxyl group is positioned near the polar head groups. This insertion can disrupt the packing of the lipid tails, leading to an increase in membrane fluidity.

By using 1-Decanol-D2 as a tracer in metabolic studies, researchers can track its uptake, distribution, and metabolism within biological systems, providing insights into the fate of long-chain alcohols and their potential effects on cellular processes.

References

Solubility Profile of 1-Decanol-D2 in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Decanol-D2, a deuterated form of the fatty alcohol 1-decanol. Due to the limited availability of specific quantitative solubility data for 1-Decanol-D2 in the public domain, this document synthesizes qualitative solubility information for its non-deuterated analog, 1-decanol, which is expected to exhibit very similar solubility characteristics. Furthermore, a generalized experimental protocol for determining liquid-in-liquid solubility is presented, alongside a visual representation of the experimental workflow.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of substances.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. 1-decanol, and by extension 1-Decanol-D2, is a long-chain fatty alcohol with a polar hydroxyl (-OH) group and a long non-polar hydrocarbon chain. This amphiphilic nature dictates its solubility in various organic solvents. While the hydroxyl group can participate in hydrogen bonding, the dominant non-polar character of the ten-carbon chain significantly influences its solubility profile.

Qualitative Solubility of 1-Decanol

Based on available data for 1-decanol, a clear pattern of solubility in organic solvents emerges. It is generally miscible with or soluble in a wide range of common organic solvents.

| Solvent Class | Specific Solvents | Qualitative Solubility of 1-Decanol |

| Alcohols | Ethanol | Miscible[2] |

| Ethers | Diethyl ether | Miscible[2] |

| Ketones | Acetone | Miscible |

| Aromatic Hydrocarbons | Benzene | Miscible |

| Halogenated Hydrocarbons | Chloroform, Carbon tetrachloride | Soluble |

| Aliphatic Hydrocarbons | Hexane | Considered a good solvent[3] |

| Acids | Glacial acetic acid | Soluble[4] |

| Esters | Ethyl acetate | Implied to be a solvent system component for chromatography[3] |

| Oils | Mineral oil, Fixed oils | Soluble[2] |

| Glycols | Propylene glycol | Soluble[2] |

| Aqueous Solvents | Water | Insoluble/Very poor solubility[2][4] |

| Glycerin | Insoluble[2] |

Note: This table summarizes qualitative data for 1-decanol. It is highly probable that 1-Decanol-D2 exhibits a similar solubility profile.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of 1-Decanol-D2 in a specific organic solvent, a standardized experimental protocol is necessary. The following outlines a general gravimetric method, which is a common and reliable technique for this purpose.

Objective: To determine the solubility of 1-Decanol-D2 in a given organic solvent at a specific temperature.

Materials:

-

1-Decanol-D2

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated pipettes and glassware

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed container

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Decanol-D2 to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute after equilibration will confirm that the solution is saturated.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with 1-Decanol-D2. Continuous agitation is crucial during this step.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved layer of 1-Decanol-D2.

-

To remove any suspended micro-droplets of the solute, filter the withdrawn sample through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions. This can be achieved in a fume hood at ambient temperature, in a gently heated oven, or under vacuum in a desiccator to minimize loss of the less volatile 1-Decanol-D2.

-

-

Mass Determination and Solubility Calculation:

-

After complete evaporation of the solvent, weigh the evaporating dish containing the 1-Decanol-D2 residue.

-

The mass of the dissolved 1-Decanol-D2 is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the determined mass of the solute and the initial volume of the solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Generalized workflow for determining the solubility of a liquid in a solvent.

References

Commercial Sourcing and Application of High-Purity 1-Decanol-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity, deuterated 1-Decanol (1-Decanol-D2), a critical reagent in advanced analytical and metabolic research. This document outlines key specifications from various commercial suppliers, details its primary application as an internal standard in quantitative mass spectrometry, and provides illustrative workflows for its use.

Commercial Supplier Analysis

The selection of a suitable commercial supplier for 1-Decanol-D2 is paramount and is typically governed by the required chemical and isotopic purity for a specific application. High isotopic purity is crucial to minimize signal interference from the unlabeled analyte. Below is a summary of commercially available high-purity 1-Decanol-D2 from identified suppliers.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (atom % D) |

| CDN Isotopes | 1-Decanol-d2 | 57367-97-2 | Not specified | 99% |

| MedChemExpress | 1-Decanol-d2-2 | 1335435-63-6 | ≥98.0% | Not specified |

Note: Isotopic purity is a critical parameter that is not always readily available on supplier websites. It is strongly recommended to request a certificate of analysis for specific lot numbers to confirm the isotopic enrichment.

Core Applications and Experimental Protocols

High-purity 1-Decanol-D2 is predominantly utilized as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the endogenous or target 1-decanol ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer, enabling accurate quantification of the unlabeled analyte.

Experimental Protocol: Quantification of 1-Decanol in a Biological Matrix using GC-MS with 1-Decanol-D2 as an Internal Standard

This protocol provides a general framework for the quantification of 1-decanol in a biological sample (e.g., plasma, tissue homogenate).

1. Sample Preparation and Extraction:

- To a known volume or weight of the biological sample, add a precise amount of 1-Decanol-D2 solution of a known concentration. The amount of internal standard added should be optimized to yield a detector response within the linear range of the assay.

- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids and fatty alcohols from the sample matrix. A common LLE method involves the addition of a mixture of hexane and isopropanol.

- Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

- To enhance volatility and improve chromatographic peak shape, the extracted alcohols are typically derivatized. A common method is silylation using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Incubate the sample with the derivatization reagent at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

3. GC-MS Analysis:

- Inject the derivatized sample onto a suitable GC column (e.g., a non-polar or mid-polar capillary column).

- The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for specific ions corresponding to the derivatized 1-decanol and 1-Decanol-D2.

- Example ions for TMS-derivatized 1-decanol: m/z corresponding to the molecular ion and characteristic fragment ions.

- Example ions for TMS-derivatized 1-Decanol-D2: m/z corresponding to the molecular ion (shifted by +2 Da) and characteristic fragment ions.

4. Quantification:

- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of 1-decanol and a fixed concentration of the 1-Decanol-D2 internal standard.

- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

- The concentration of 1-decanol in the unknown samples is then determined from this calibration curve.

Visualizing Workflows and Decision Processes

To further elucidate the application and selection of 1-Decanol-D2, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for supplier selection.

Caption: A generalized workflow for the quantitative analysis of 1-decanol using 1-Decanol-D2 as an internal standard.

Caption: A decision tree for selecting a commercial supplier of 1-Decanol-D2 based on purity requirements.

A Technical Guide to the Natural Abundance of Deuterium in 1-Decanol for Researchers and Drug Development Professionals

Introduction

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool in pharmaceutical research and development. Its increased mass compared to protium (¹H) can lead to a significant kinetic isotope effect (KIE), influencing the metabolic fate and pharmacokinetic profile of drug candidates. Understanding the natural abundance of deuterium in organic molecules, including excipients and starting materials like 1-decanol, is crucial for establishing baseline isotopic distributions and for the development of deuterated drugs. This guide provides an in-depth overview of the natural abundance of deuterium with a focus on 1-decanol, outlines experimental protocols for its determination, and presents relevant biochemical pathways.

Natural Abundance of Deuterium

The natural abundance of deuterium on Earth is approximately 0.0156% of all hydrogen isotopes.[1] This translates to about 156 parts per million (ppm). While this concentration is low, the site-specific distribution of deuterium within a molecule is not uniform and is influenced by the substance's geographical origin, synthetic pathway, and environmental history. This non-statistical distribution, known as isotopic fractionation, provides a unique fingerprint for a given molecule.

Quantitative Data Summary

The following table summarizes the general natural abundance of deuterium and provides estimated values for 1-decanol based on data for similar long-chain organic molecules. It is important to note that these are expected ranges and precise values for a specific sample of 1-decanol must be determined experimentally.

| Isotope/Molecule | Parameter | Value | Unit |

| Deuterium (²H) | General Natural Abundance | ~0.0156 | % |

| General Natural Abundance | ~156 | ppm | |

| 1-Decanol | Estimated Bulk Deuterium Abundance | 140 - 160 | ppm |

| Estimated Site-Specific Abundance (CH₂)n | 130 - 150 | ppm | |

| Estimated Site-Specific Abundance (CH₂OH) | 150 - 170 | ppm | |

| Estimated Site-Specific Abundance (OH) | Variable (subject to exchange) | ppm |

Note: The site-specific values are estimations and will vary. The hydroxyl proton is readily exchangeable and its deuterium content will depend on the isotopic composition of its immediate environment (e.g., water).

Experimental Protocols

The determination of the natural abundance of deuterium in 1-decanol, both in bulk and at specific molecular sites, can be achieved through two primary analytical techniques: Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (²H-SNIF-NMR)

This method allows for the determination of the deuterium content at each specific position within the 1-decanol molecule.

Methodology:

-

Sample Preparation: A pure sample of 1-decanol (typically 0.5-1.0 mL) is placed in a high-precision NMR tube. A certified reference material with a known deuterium content, such as tetramethylurea (TMU), is added as an internal standard for quantification.

-

NMR Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.

-

A quantitative ²H NMR spectrum is acquired using a standard single-pulse experiment. Key acquisition parameters include:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): At least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium nuclei in the sample to ensure full relaxation and accurate quantification. For 1-decanol, a D1 of 20-30 seconds is a reasonable starting point.

-

Number of Scans: A large number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

Temperature: A constant temperature (e.g., 300 K) must be maintained throughout the experiment to ensure spectral stability.

-

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The signals corresponding to the different methylene groups and the hydroxymethyl group of 1-decanol are identified based on their chemical shifts.

-

The integral of each signal is carefully measured.

-

The deuterium content at each site (D/H)i is calculated by comparing the integral of the corresponding signal to the integral of the internal standard (TMU) of known isotopic concentration, taking into account the number of equivalent deuterons at each position.

-

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to determine the bulk (average) deuterium abundance in a 1-decanol sample with very high precision.

Methodology:

-

Sample Preparation: A small amount of the 1-decanol sample (in the microgram range) is weighed into a silver or tin capsule.

-

Combustion/Pyrolysis:

-

The capsule containing the sample is introduced into a high-temperature furnace (typically >1400 °C) of an elemental analyzer (EA) or a thermal conversion/elemental analyzer (TC/EA).

-

In the furnace, the 1-decanol is pyrolyzed, and the resulting hydrogen gas (H₂) and its deuterated isotopologue (HD) are produced.

-

-

Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the H₂ gas from other combustion products.

-

Mass Spectrometry:

-

The purified H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.

-

The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 2 and 3).

-

Sensitive Faraday cup detectors simultaneously measure the ion beams for m/z 2 and 3.

-

-

Data Analysis:

-

The ratio of the ion currents (m/z 3 to m/z 2) is used to determine the D/H ratio of the sample.

-

The results are typically expressed in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) international standard. The δ²H value is calculated as: δ²H (‰) = [((D/H)sample / (D/H)VSMOW) - 1] * 1000

-

Visualizations

Logical Workflow for Deuterium Abundance Determination

Caption: Experimental workflow for determining deuterium abundance.

Generalized Metabolic Pathway of 1-Decanol

Caption: Generalized metabolic pathway of 1-decanol.

References

An In-depth Technical Guide to the Safety and Handling of 1-Decanol-D2

This guide provides comprehensive safety and handling information for 1-Decanol-D2, intended for researchers, scientists, and professionals in drug development. The safety data presented is based on 1-Decanol, as it is the non-deuterated analog and its safety profile is considered a reliable proxy for 1-Decanol-D2.

Chemical Identification and Physical Properties

1-Decanol-D2 is a deuterated form of 1-decanol, a straight-chain fatty alcohol. It is a colorless, viscous liquid with a characteristic aromatic odor.[1][2][3][4]

Table 1: Physical and Chemical Properties of 1-Decanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Mass | 158.28 g/mol | [1][2][3] |

| Appearance | Colorless viscous liquid | [1][2][3][4] |

| Odor | Aromatic, sweet, fat-like | [2][4] |

| Melting Point | 6-7 °C (42.8-44.6 °F) | [1][5][6] |

| Boiling Point | 220-240 °C (428-464 °F) | [5] |

| Density | 0.829 g/cm³ at 25 °C | [6] |

| Solubility in Water | 0.37 g/100ml at 20°C (very poor) | [1][2] |

| Vapor Pressure | <0.1 mbar at 20 °C | [5] |

| Vapor Density | 5.46 (Air = 1.0) | [5] |

| Flash Point | 82 °C (179.6 °F) c.c. | [5][7] |

| Auto-ignition Temperature | 255 °C (491 °F) | [1][8] |

| Explosive Limits | 0.7-5.7% by volume in air | [1][9] |

| Octanol/Water Partition Coefficient (log Pow) | 4.23 (calculated) | [1] |

Hazard Identification and Classification

1-Decanol is classified as a substance that can cause serious eye irritation.[6][7] It is also considered harmful to aquatic life with long-lasting effects.[5][6]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P273: Avoid release to the environment.[6]

-

P280: Wear eye protection/face protection.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Experimental Protocol for Determining Acute Oral Toxicity (Based on OECD Test Guideline 401)

This is a generalized protocol based on standard methodologies for determining the LD50 of a substance like 1-decanol.

-

Test Animals: Healthy, young adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dosage: A limit test is often performed first to determine if a full study is necessary. For 1-decanol, a range of doses would be prepared in a suitable vehicle (e.g., corn oil).

-

Administration: The substance is administered in a single dose by gavage to a group of fasted animals.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Analysis: The LD50 is calculated using a standard statistical method. For 1-decanol, the oral LD50 in rats has been determined to be 4,720 mg/kg.[7]

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][10]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.[8][10]

Handling:

-

Avoid contact with skin and eyes.[11]

-

Do not breathe vapors or mists.[11]

-

Keep away from heat, sparks, and open flames.[5]

Storage:

-

Keep container tightly closed.[11]

-

Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Caption: Logical workflow for the safe handling of 1-Decanol-D2.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][7]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[5][11]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]

-

Specific Hazards: Combustible liquid.[7] Burning may produce irritating fumes.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment.[11] Ensure adequate ventilation.[11] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] Avoid release to the environment as it is toxic to aquatic life.[6]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, diatomite, universal binders).[7] Collect the absorbed material and place it in a suitable, closed container for disposal.[5][11]

Toxicological Information

Table 2: Acute Toxicity Data for 1-Decanol

| Route | Species | Value | Source |

| Oral LD50 | Rat | 4,720 mg/kg | [7] |

| Dermal LD50 | Rabbit | 3,560 mg/kg | [7] |

| Dermal LD50 | Rat | >5,000 mg/kg | [7] |

| Inhalation LC50/4h | Rat | >2.05 mg/L | [7] |

| Inhalation LC50/4h | Mouse | 4 mg/L | [7] |

-

Skin Irritation: May cause mild skin irritation. Prolonged or repeated contact may defat the skin, leading to dryness or cracking.[1]

-

Sensitization: Not known to be a sensitizer.[7]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

-

Germ Cell Mutagenicity: An Ames test was negative, indicating it is not mutagenic.[6]

Ecological Information

1-Decanol is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][11]

Table 3: Ecotoxicity Data for 1-Decanol

| Test | Species | Value | Exposure Time | Source |

| LC50 | Pimephales promelas (fathead minnow) | >1 - 10 mg/L | 96 h | [6] |

| EC50 | Daphnia magna (water flea) | 3 mg/L | 48 h | [6] |

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.[5][6] Do not allow it to enter waterways.[7]

References

- 1. ICSC 1490 - 1-DECANOL [inchem.org]

- 2. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Decanol - Wikipedia [en.wikipedia.org]

- 4. 1-DECANOL - Ataman Kimya [atamanchemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chembk.com [chembk.com]

- 10. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Thermal Stability of 1-Decanol-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Decanol-D2, a deuterated form of the long-chain fatty alcohol 1-decanol. Due to the limited direct experimental data on 1-Decanol-D2, this paper synthesizes information on the thermal properties of 1-decanol and the well-established principles of kinetic isotope effects to provide a robust theoretical framework. This guide is intended to inform researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Introduction to 1-Decanol and its Deuterated Analog

1-Decanol is a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₉OH. It is a colorless, viscous liquid with a characteristic aromatic odor and is used in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] Its deuterated analog, 1-Decanol-D2 (specifically, 1-decanol-1,1-d2), has the deuterium atoms replacing the hydrogen atoms on the carbon atom bearing the hydroxyl group. This isotopic labeling is a powerful tool in mechanistic studies, metabolic tracing, and for potentially altering the pharmacokinetic properties of drug molecules. Understanding the thermal stability of such labeled compounds is critical for their synthesis, purification, storage, and application.

Thermal Properties of 1-Decanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molar Mass | 158.28 g/mol | [2] |

| Boiling Point | 232.9 °C (506.0 K) | [1] |

| Flash Point | 108 °C (381 K) | [1] |

| Autoignition Temperature | Not Determined | |

| Decomposition Temperature | Not Determined |

Safety Data Sheets for 1-decanol indicate that it is stable under normal conditions of use and storage.[3][4] Thermal decomposition, when it occurs, is expected to produce carbon oxides (CO, CO₂).[4][5]

Proposed Thermal Decomposition Pathway of 1-Decanol

In the absence of strong acid or base catalysts, the thermal decomposition (pyrolysis) of long-chain primary alcohols at elevated temperatures is likely to proceed through a combination of radical and concerted pathways. A plausible initial step in the decomposition of 1-decanol is the homolytic cleavage of the C-C or C-O bonds, or a dehydration reaction.

One of the primary uncatalyzed thermal decomposition pathways for alcohols is dehydration to form an alkene and water. For 1-decanol, this would result in the formation of 1-decene.

CH₃(CH₂)₈CH₂OH → CH₃(CH₂)₇CH=CH₂ + H₂O

Another potential pathway, especially at higher temperatures, involves the cleavage of the C-C bond, leading to the formation of smaller hydrocarbon fragments.

Caption: Proposed thermal decomposition pathways for 1-decanol.

The Kinetic Isotope Effect and its Impact on the Thermal Stability of 1-Decanol-D2

The substitution of hydrogen with deuterium can significantly impact the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state.[6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead.

For 1-Decanol-D2, the deuterium atoms are located on the carbon atom bonded to the hydroxyl group (the α-carbon). If the thermal decomposition of 1-decanol involves the cleavage of a C-H bond at this position in the rate-determining step, then 1-Decanol-D2 is expected to exhibit enhanced thermal stability compared to its non-deuterated counterpart.

A potential decomposition mechanism where this would be relevant is dehydrogenation to form an aldehyde:

CH₃(CH₂)₈CD₂OH → CH₃(CH₂)₈CDO + HD

In this scenario, the cleavage of a C-D bond is required, which would be the rate-limiting step. This would result in a primary kinetic isotope effect, leading to a higher decomposition temperature for 1-Decanol-D2.

Caption: The primary kinetic isotope effect on the dehydrogenation of 1-decanol.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability of 1-Decanol-D2, two primary thermoanalytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a substance.

Experimental Workflow:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to detect exothermic or endothermic events associated with decomposition.

Experimental Workflow:

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability of 1-Decanol-D2 is currently unavailable, a strong theoretical case can be made for its enhanced stability compared to 1-decanol. This is based on the well-understood principles of the kinetic isotope effect, where the stronger carbon-deuterium bond at the α-position would require more energy to break if its cleavage is part of the rate-determining step of the thermal decomposition process. The primary uncatalyzed decomposition pathways for 1-decanol are likely to be dehydration and fragmentation, with the possibility of dehydrogenation at higher temperatures. Experimental verification using Thermogravimetric Analysis and Differential Scanning Calorimetry is necessary to quantify the precise decomposition temperature and the magnitude of the deuterium isotope effect on the thermal stability of 1-Decanol-D2. This information is of significant value for researchers and professionals in fields where the use of isotopically labeled compounds is prevalent.

References

- 1. 1-Decanol - Wikipedia [en.wikipedia.org]

- 2. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 1-Decanol (CAS 112-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Decanol [webbook.nist.gov]

- 6. Thermodynamic analysis of alcohol effect on thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of 1-Decanol in Complex Matrices using 1-Decanol-D2 as an Internal Standard by GC-MS

Introduction

1-Decanol is a straight-chain fatty alcohol that is found in a variety of natural and synthetic products, including essential oils, fragrances, and as a precursor in the chemical industry. Accurate quantification of 1-decanol is crucial for quality control, research, and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like 1-decanol. The use of a stable isotope-labeled internal standard, such as 1-Decanol-D2, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This method, known as stable isotope dilution analysis (SIDA), effectively compensates for variations in sample preparation, injection volume, and instrument response.

Principle of the Method

This method utilizes the principle of stable isotope dilution, where a known amount of a deuterated analog of the analyte (1-Decanol-D2) is added to the sample prior to extraction and analysis. 1-Decanol-D2 is chemically identical to 1-decanol and therefore exhibits similar behavior during extraction, derivatization (if necessary), and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, the internal standard can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte. This approach minimizes errors that can arise from sample matrix effects, analyte loss during sample preparation, and variations in GC-MS system performance.

Applications

This method is applicable to a wide range of matrices, including:

-

Food and Beverages: Quantification of 1-decanol as a natural flavor component in fruits, juices, and fermented products.

-

Fragrances and Cosmetics: Quality control of 1-decanol in perfumes, lotions, and other personal care products.

-

Environmental Samples: Monitoring of 1-decanol in water and soil samples as an indicator of industrial discharge or natural processes.

-

Biological Samples: Analysis of 1-decanol in biological fluids and tissues for metabolic studies.

Advantages of using 1-Decanol-D2 as an Internal Standard

-

High Accuracy and Precision: Minimizes analytical errors by correcting for analyte loss and matrix effects.

-

Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.

-

Specificity: The use of mass spectrometry provides high selectivity for both the analyte and the internal standard.

-

Linearity over a Wide Dynamic Range: Allows for the quantification of 1-decanol at both trace and high concentration levels.

Experimental Protocols

Materials and Reagents

-

Standards: 1-Decanol (≥98% purity), 1-Decanol-D2 (≥98% purity, deuterium incorporation ≥98%)

-

Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Ethanol (absolute), Deionized water

-

Reagents: Anhydrous sodium sulfate, Sodium chloride

-

Sample Matrices: As required for the specific application (e.g., fruit juice, perfume base, water sample)

Preparation of Standard Solutions

2.1. Stock Solutions (1000 µg/mL)

-

1-Decanol Stock Solution: Accurately weigh approximately 100 mg of 1-decanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

-

1-Decanol-D2 Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of 1-Decanol-D2 into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

2.2. Working Standard Solutions Prepare a series of calibration standards by appropriate dilution of the 1-Decanol stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the 1-Decanol-D2 IS stock solution to a final concentration of 5 µg/mL.

Sample Preparation

The following are example protocols for different matrices. The specific procedure may need to be optimized based on the sample complexity.

3.1. Liquid Samples (e.g., Fruit Juice, Perfume Base)

-

Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the 1-Decanol-D2 IS stock solution (final concentration of 10 µg/mL in the initial sample).

-

Add 2 mL of hexane and 1 g of NaCl.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

3.2. Solid Samples (e.g., Plant Material)

-

Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 1-Decanol-D2 IS stock solution.

-

Add 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.

-

Homogenize using a high-speed homogenizer for 2 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of the solvent mixture.

-

Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

4.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.2. GC Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

4.3. MS Conditions

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

1-Decanol: m/z 70 (quantifier), 56, 83 (qualifiers)

-

1-Decanol-D2: m/z 72 (quantifier), 58, 85 (qualifiers)

-

-

Dwell Time: 100 ms per ion

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the 1-decanol quantifier ion (m/z 70) to the 1-Decanol-D2 quantifier ion (m/z 72) against the concentration of 1-decanol in the working standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

For each sample, determine the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of 1-decanol in the sample using the regression equation.

-

Account for any dilution or concentration factors used during sample preparation to report the final concentration in the original sample.

Data Presentation

Table 1: GC-MS Parameters for 1-Decanol Analysis

| Parameter | Setting |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Volume | 1 µL (Splitless) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| SIM Ions (m/z) | |

| 1-Decanol | 70 (Quantifier), 56, 83 (Qualifiers) |

| 1-Decanol-D2 (IS) | 72 (Quantifier), 58, 85 (Qualifiers) |

Table 2: Method Validation Data (Example)

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery (%) | |

| Spiked Fruit Juice (1 µg/mL) | 98.5 ± 3.2 |

| Spiked Perfume Base (10 µg/mL) | 101.2 ± 2.8 |

| Precision (RSD%) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=6, 3 days) | < 8% |

Visualizations

Caption: Experimental workflow for the quantification of 1-Decanol.

Application Notes and Protocols: 1-Decanol-D2 as a Tracer in Environmental Science Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Decanol-D2 as a stable isotope tracer in environmental science research. The protocols detailed below are intended to guide researchers in designing and executing experiments to trace the fate and transport of 1-decanol or structurally similar long-chain fatty alcohols in various environmental matrices.

Introduction

1-Decanol, a C10 fatty alcohol, is a naturally occurring compound and is also used in various industrial applications, including the manufacturing of plasticizers, lubricants, and surfactants. Its presence and fate in the environment are of interest to researchers studying biogeochemical cycles and the environmental impact of industrial chemicals. 1-Decanol-D2, a deuterated analog of 1-decanol, serves as an excellent tracer for these studies. Because it is chemically almost identical to its non-deuterated counterpart, it behaves similarly in environmental systems. However, its increased mass due to the presence of deuterium allows it to be distinguished and quantified using mass spectrometry (MS). This enables precise tracking of the movement and transformation of 1-decanol without altering the natural system.

The primary analytical technique for this application is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the detection and quantification of both 1-decanol and 1-Decanol-D2. The stable isotope dilution method, where a known amount of the deuterated standard (1-Decanol-D2) is added to a sample, is a robust technique for accurate quantification by correcting for losses during sample preparation and analysis.

Applications

The use of 1-Decanol-D2 as a tracer in environmental science is applicable to a range of studies, including:

-

Fate and Transport Studies: Tracking the movement of 1-decanol and similar long-chain alcohols through soil, water, and sediment. This can help in understanding processes like leaching, runoff, and sorption to organic matter.

-

Biodegradation Studies: Quantifying the rate of degradation of 1-decanol in different environmental compartments. By monitoring the disappearance of the deuterated tracer, researchers can determine biodegradation kinetics.

-

Source Tracking: In situations with multiple potential sources of 1-decanol contamination, introducing 1-Decanol-D2 at a specific point can help to identify the contribution of that source to the overall environmental load.

-

Bioavailability and Bioaccumulation Studies: Assessing the uptake of 1-decanol by organisms from contaminated environments.

Experimental Protocols

Protocol 1: Quantification of 1-Decanol in Water Samples using 1-Decanol-D2 as an Internal Standard (Stable Isotope Dilution Method)

This protocol describes the determination of 1-decanol concentrations in water samples using 1-Decanol-D2 as an internal standard for accurate quantification via GC-MS.

1. Materials and Reagents:

-

1-Decanol (analytical standard)

-

1-Decanol-D2 (isotopically labeled internal standard)

-

Hexane (pesticide residue grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Glassware (volumetric flasks, pipettes, separatory funnels, vials)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Preparation of Standards:

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of 1-decanol and dissolve in 10 mL of methanol in a volumetric flask.

-

Accurately weigh 10 mg of 1-Decanol-D2 and dissolve in 10 mL of methanol in a separate volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the 1-decanol primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the 1-Decanol-D2 primary stock solution with methanol.

-

3. Sample Collection and Preparation:

-

Collect water samples in clean, amber glass bottles.

-

Store samples at 4°C and process within 48 hours.

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with a known amount of the 1-Decanol-D2 internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution to get a final concentration of 10 ng/mL).

-

Equilibrate the sample for 30 minutes.

4. Extraction:

-

Add 30 mL of hexane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower aqueous layer.

-

Collect the upper hexane layer in a flask containing anhydrous sodium sulfate to remove any residual water.

-

Repeat the extraction of the aqueous phase with a fresh 30 mL portion of hexane.

-

Combine the hexane extracts.

-

Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis:

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

1-Decanol (analyte): Monitor characteristic ions (e.g., m/z 56, 70, 84).

-

1-Decanol-D2 (internal standard): Monitor corresponding shifted ions (e.g., m/z 58, 72, 86).

-

-

6. Data Analysis and Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of 1-decanol to the peak area of 1-Decanol-D2 against the concentration of 1-decanol for the prepared standards.

-

Calculate the concentration of 1-decanol in the environmental sample using the response factor from the calibration curve and the known concentration of the internal standard.

Protocol 2: Tracing the Fate of 1-Decanol in a Soil Column Leaching Experiment

This protocol outlines a laboratory experiment to simulate the leaching of 1-decanol through a soil column using 1-Decanol-D2 as a tracer.

1. Materials and Reagents:

-

Soil representative of the study area (sieved to <2 mm).

-

Glass chromatography column (e.g., 30 cm length, 5 cm diameter).

-

1-Decanol-D2.

-

Simulated rainwater (e.g., deionized water adjusted to pH 5.6).

-

Materials for extraction and analysis as described in Protocol 1.

2. Experimental Setup:

-

Pack the glass column with the sieved soil to a uniform bulk density.

-

Pre-condition the soil column by slowly passing simulated rainwater through it until a steady flow is achieved.

-

Prepare a spiking solution of 1-Decanol-D2 in a minimal amount of a water-miscible solvent (e.g., methanol) and mix it with a small amount of the same soil to be used in the column.

-

Carefully apply the spiked soil as a thin layer on top of the soil column.

-

Begin the leaching experiment by applying simulated rainwater to the top of the column at a constant rate.

3. Sample Collection:

-

Collect the leachate from the bottom of the column at regular time intervals (e.g., every hour for the first 8 hours, then every 4 hours).

-

At the end of the experiment, dismantle the soil column and section it into defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

-

Homogenize the soil from each section.

4. Sample Analysis:

-

Leachate Samples: Extract the collected leachate samples using the liquid-liquid extraction method described in Protocol 1.

-

Soil Samples:

-

Take a subsample of soil from each section and determine the moisture content.

-

Extract a known weight of the moist soil with a suitable solvent (e.g., hexane:acetone mixture) using a technique like sonication or accelerated solvent extraction (ASE).

-

Spike the extract with a known amount of a different internal standard (e.g., Dodecanol-D2) for quantification if 1-Decanol-D2 is the tracer being measured.

-

Analyze the extracts by GC-MS as described in Protocol 1.

-

5. Data Interpretation:

-

Quantify the concentration of 1-Decanol-D2 in each leachate fraction and soil section.

-

Plot the concentration of 1-Decanol-D2 in the leachate over time to create a breakthrough curve.

-

Plot the concentration of 1-Decanol-D2 as a function of soil depth to determine its distribution in the soil profile.

-

This data can be used to calculate parameters such as retardation factor and degradation rate.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: GC-MS SIM Parameters for 1-Decanol and 1-Decanol-D2 Analysis

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1-Decanol | 12.5 | 70 | 56 | 84 |

| 1-Decanol-D2 | 12.5 | 72 | 58 | 86 |

Table 2: Example Calibration Data for 1-Decanol Quantification

| Standard Concentration (ng/mL) | 1-Decanol Peak Area | 1-Decanol-D2 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 152,876 | 150,987 | 1.012 |

| 25 | 380,123 | 150,567 | 2.525 |

| 50 | 755,432 | 151,000 | 5.003 |

| 100 | 1,510,876 | 150,765 | 10.021 |

Table 3: Example Results from a Soil Column Leaching Experiment

| Time (hours) | Leachate Volume (mL) | 1-Decanol-D2 Concentration in Leachate (ng/mL) | Cumulative Mass of 1-Decanol-D2 Leached (µg) |

| 1 | 50 | 0.5 | 0.025 |

| 2 | 50 | 2.1 | 0.130 |

| 4 | 100 | 8.5 | 0.980 |

| 8 | 200 | 15.2 | 4.020 |

| 12 | 200 | 10.1 | 6.040 |

| 24 | 400 | 3.2 | 7.320 |

| Soil Depth (cm) | 1-Decanol-D2 Concentration in Soil (ng/g dry weight) |

| 0-5 | 580 |

| 5-10 | 120 |

| 10-15 | 25 |

| 15-20 | < MDL |

| 20-25 | < MDL |

MDL: Method Detection Limit

Visualizations

Visual representations of experimental workflows and conceptual relationships can aid in understanding the application of 1-Decanol-D2 as a tracer.

Caption: Workflow for the quantification of 1-decanol using 1-Decanol-D2.

Caption: Conceptual diagram of processes in a soil column leaching experiment.

Application Note: Quantification of 1-Decanol Using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed method for the quantification of 1-decanol in organic solvents using 1-Decanol-D2 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1-decanol is a long-chain fatty alcohol used in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] Accurate quantification of 1-decanol is crucial for quality control and formulation development in various industries. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like 1-decanol.[1]

This application note details a robust GC-MS method employing the stable isotope-labeled internal standard, 1-Decanol-D2. The use of a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a highly accurate quantitative technique.[1] Because 1-Decanol-D2 is chemically almost identical to 1-decanol, it behaves similarly during sample preparation and analysis, correcting for variations in injection volume, and ionization efficiency, leading to highly precise and reliable quantification.[1]

Experimental

Materials and Reagents

-

1-Decanol (≥98% purity)

-

1-Decanol-D2 (≥98% purity, deuterium incorporation ≥98%)

-

Methanol (HPLC grade or higher)

-

Dichloromethane (HPLC grade or higher)

-

Hexane (HPLC grade or higher)

-

Deionized water

-

0.22 µm syringe filters

Standard and Sample Preparation

Standard Stock Solutions:

-

Prepare a stock solution of 1-decanol at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of 1-Decanol-D2 (Internal Standard, ISTD) at a concentration of 1 mg/mL in methanol.

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 1-decanol stock solution into a constant volume of the 1-Decanol-D2 stock solution and diluting with dichloromethane to final concentrations ranging from 1 µg/mL to 100 µg/mL for 1-decanol. The final concentration of 1-Decanol-D2 in each calibration standard should be constant (e.g., 10 µg/mL).

Sample Preparation:

-

Accurately weigh or measure the sample containing 1-decanol.

-

Dissolve or dilute the sample in a known volume of a suitable solvent (e.g., dichloromethane or hexane).

-

Spike the diluted sample with the 1-Decanol-D2 internal standard to a final concentration of 10 µg/mL.

-

Vortex the sample to ensure homogeneity.

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (5% diphenyl- 95% dimethyl-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |